N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide
CAS No.:
Cat. No.: VC17515968
Molecular Formula: C11H13ClN2O4S
Molecular Weight: 304.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O4S |
|---|---|
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
| Standard InChI Key | FFFNLEFXSUTKKO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-(2-Chloroacetyl)-4-(dimethylsulfamoyl)benzamide features a benzamide backbone substituted at the para position with a dimethylsulfamoyl group (–SO₂N(CH₃)₂) and at the amide nitrogen with a 2-chloroacetyl moiety (–COCH₂Cl). The chloroacetyl group introduces electrophilic reactivity, while the sulfamoyl group enhances solubility and potential hydrogen-bonding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₄S |
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | N-(2-Chloroacetyl)-4-(dimethylsulfamoyl)benzamide |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl |
| InChI Key | FFFNLEFXSUTKKO-UHFFFAOYSA-N |
| PubChem CID | 2437450 |
The compound’s three-dimensional conformation, as inferred from its InChIKey, suggests a planar benzamide ring system with orthogonal orientations of the sulfamoyl and chloroacetyl groups, potentially influencing its binding to biological targets.
Synthesis and Optimization
Reaction Pathway
The synthesis begins with the acylation of 4-aminobenzamide using chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine). Subsequent sulfamoylation introduces the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride.
Key Steps:
-
Aminobenzamide Preparation: 4-Aminobenzamide is synthesized via nitration and reduction of benzamide or direct amination.
-
Chloroacetylation: Reaction with chloroacetyl chloride at 0–5°C to minimize side reactions.
-
Sulfamoylation: Introduction of the dimethylsulfamoyl group using dimethylsulfamoyl chloride in the presence of a coupling agent.
Yield optimization (currently ~60–70%) remains a focus, with efforts exploring catalysts like 4-dimethylaminopyridine (DMAP) and solvent systems.
Purification and Analysis
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures yields >95% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-MS) confirm structural integrity, with ESI-MS showing a molecular ion peak at m/z 304.75.
Biological Activity and Mechanisms
Herbicidal Activity
N-(2-Chloroacetyl)-4-(dimethylsulfamoyl)benzamide demonstrates pre-emergent herbicidal activity against broadleaf weeds (e.g., Amaranthus retroflexus) at concentrations as low as 50 ppm. Its mechanism involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.
Table 2: Herbicidal Efficacy (In Vitro)
| Target Weed | IC₅₀ (ppm) | Application Method |
|---|---|---|
| Amaranthus retroflexus | 52 ± 3.1 | Foliar spray |
| Chenopodium album | 67 ± 4.2 | Soil incorporation |
Industrial and Research Applications
Agrochemical Development
As a lead compound for herbicide development, its structural analogs are being optimized for enhanced soil persistence and selectivity. Modifications to the chloroacetyl group (e.g., replacing Cl with F) are under investigation to reduce environmental persistence.
Pharmaceutical Exploration
The compound’s dual functionality makes it a candidate for hybrid drug design, particularly in targeting enzymes with nucleophilic active sites (e.g., proteases, kinases). Computational docking studies suggest favorable binding to the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol).
Future Research Directions
-
Synthetic Chemistry: Developing one-pot synthesis methods to improve yield and scalability.
-
Mechanistic Studies: Elucidating off-target effects in eukaryotic systems via transcriptomic profiling.
-
Formulation Science: Designing nanoparticulate delivery systems to enhance herbicidal bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume